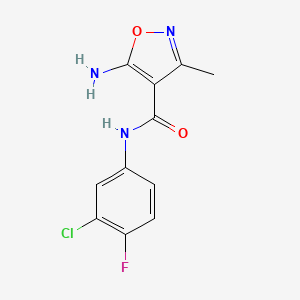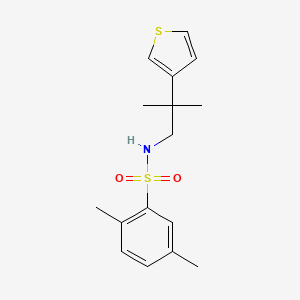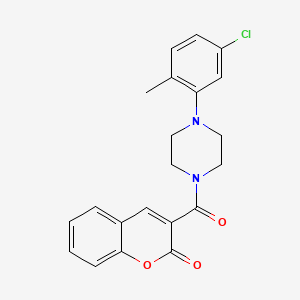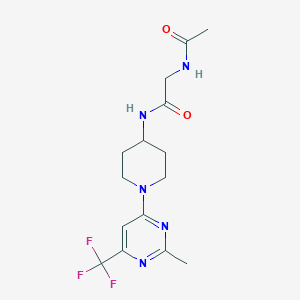
5-amino-N-(3-chloro-4-fluorophenyl)-3-methylisoxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-N-(3-chloro-4-fluorophenyl)-3-methylisoxazole-4-carboxamide, also known as CPI-444, is a small molecule inhibitor of adenosine A2A receptor. It is an orally available drug candidate that has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Applications De Recherche Scientifique
Synthesis and Characterization
The compound 5-amino-N-(3-chloro-4-fluorophenyl)-3-methylisoxazole-4-carboxamide is involved in the synthesis and characterization of novel chemical entities. For instance, research on related molecules, such as 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, highlights the synthetic pathways and structural analysis critical for developing potential therapeutic agents. These compounds, derived through specific reactions like the interaction with hydrazine hydrate, demonstrate the complexity and innovation in organic synthesis aimed at producing molecules with potential biological activities (Hassan, Hafez, & Osman, 2014).
Cytotoxicity Studies
Related compounds have been evaluated for their in vitro cytotoxic activity, providing insights into their potential as therapeutic agents. The study of pyrazolo[1,5-a]pyrimidine derivatives, for example, assesses their impact on Ehrlich Ascites Carcinoma (EAC) cells, offering foundational knowledge for further exploration into anticancer properties. Such research underscores the importance of chemical synthesis in the development of compounds with specific biological activities (Hassan, Hafez, & Osman, 2014).
Auxiliary-Directed Palladium-Catalyzed Activation
The auxiliary-directed palladium-catalyzed γ-C(sp3)-H bond activation of α-aminobutanoic acid derivatives, involving molecules like 5-methylisoxazole-3-carboxamide, highlights advanced methodologies in chemical synthesis. This technique allows for selective and efficient modifications, leading to the creation of γ-substituted non-natural amino acids. Such processes are crucial for the synthesis of complex molecules, demonstrating the versatility and precision of contemporary organic synthesis in targeting specific molecular transformations (Pasunooti, Banerjee, Yap, Jiang, & Liu, 2015).
Herbicidal Activity
Research into isoxazole derivatives extends beyond medicinal applications, with studies on 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides showcasing significant herbicidal activity. This demonstrates the compound's utility in agricultural sciences, offering potential solutions for weed control. Such applications highlight the diverse utility of isoxazole compounds in both human health and environmental management (Hamper, Leschinsky, Massey, Bell, Brannigan, & Prosch, 1995).
Mécanisme D'action
Target of Action
The primary target of 5-amino-N-(3-chloro-4-fluorophenyl)-3-methylisoxazole-4-carboxamide is the core protein of the Hepatitis B virus (HBV) . This protein plays a crucial role in the assembly of the virus’s capsid, a protein shell that protects the viral genome .
Mode of Action
This compound acts as a type II core protein allosteric modulator (CpAMs) . It interacts with the core protein dimers of HBV, inducing them to assemble into empty capsids . This action disrupts the normal assembly process of the virus, preventing it from successfully packaging its genome and thus inhibiting its replication .
Biochemical Pathways
The compound affects the capsid assembly pathway of HBV . By inducing the assembly of empty capsids, it prevents the correct packaging of the viral genome, which is a crucial step in the HBV life cycle . The downstream effect of this action is a reduction in the production of infectious HBV particles .
Result of Action
The result of the action of this compound is the inhibition of HBV replication . By disrupting the normal assembly process of the virus, the compound prevents the production of infectious HBV particles . This could potentially lead to a decrease in viral load in infected individuals .
Propriétés
IUPAC Name |
5-amino-N-(3-chloro-4-fluorophenyl)-3-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN3O2/c1-5-9(10(14)18-16-5)11(17)15-6-2-3-8(13)7(12)4-6/h2-4H,14H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBJLPSUSJUXNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)NC2=CC(=C(C=C2)F)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(But-2-ynoylamino)methyl]-3-(4-ethoxyphenyl)propanamide](/img/structure/B2970074.png)
![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2970076.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2970081.png)


![3-(3-pyrrolidin-1-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2970085.png)
![N~1~-(2-ethylphenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2970086.png)



![2-(3-chlorophenyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2970093.png)
![Ethyl 3-(4-chlorophenyl)-5-[(3,5-dimethoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2970094.png)

